molecular formula C9H12BFO3 B1441821 (2-Fluoro-3-propoxyphenyl)boronic acid CAS No. 871126-09-9

(2-Fluoro-3-propoxyphenyl)boronic acid

Cat. No.: B1441821
CAS No.: 871126-09-9
M. Wt: 198 g/mol
InChI Key: DZDCTNMDWXZTDO-UHFFFAOYSA-N
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Description

(2-Fluoro-3-propoxyphenyl)boronic acid is an organoboron compound with the molecular formula C9H12BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluoro group at the 2-position and a propoxy group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-3-propoxyphenyl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the reaction of 2-fluoro-3-propoxyphenylmagnesium bromide with trimethyl borate (B(OMe)3) under low-temperature conditions to prevent over-alkylation . The reaction proceeds as follows:

  • Formation of the Grignard Reagent: : [ \text{2-Fluoro-3-propoxyphenyl bromide} + \text{Mg} \rightarrow \text{2-Fluoro-3-propoxyphenylmagnesium bromide} ]

  • Reaction with Trimethyl Borate: : [ \text{2-Fluoro-3-propoxyphenylmagnesium bromide} + \text{B(OMe)}_3 \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-3-propoxyphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Phenols: Formed from oxidation of the boronic acid group.

Scientific Research Applications

(2-Fluoro-3-propoxyphenyl)boronic acid has several applications in scientific research:

    Organic Synthesis: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

    Medicinal Chemistry: Used in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.

    Material Science: Employed in the creation of advanced materials with specific electronic and optical properties.

    Chemical Biology: Utilized in the study of biological systems and the development of chemical probes.

Mechanism of Action

The mechanism of action of (2-Fluoro-3-propoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boronate complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved include the palladium catalyst and the boronic acid group, which facilitates the transmetalation step.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: The parent compound without the fluoro and propoxy substitutions.

    2-Fluorophenylboronic Acid: Similar structure but lacks the propoxy group.

    3-Propoxyphenylboronic Acid: Similar structure but lacks the fluoro group.

Uniqueness

(2-Fluoro-3-propoxyphenyl)boronic acid is unique due to the presence of both the fluoro and propoxy groups, which can influence its reactivity and selectivity in chemical reactions. The fluoro group can enhance the electrophilicity of the phenyl ring, while the propoxy group can provide steric hindrance and influence the compound’s solubility and stability.

Properties

IUPAC Name

(2-fluoro-3-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-2-6-14-8-5-3-4-7(9(8)11)10(12)13/h3-5,12-13H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDCTNMDWXZTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)OCCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716607
Record name (2-Fluoro-3-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871126-09-9
Record name (2-Fluoro-3-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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